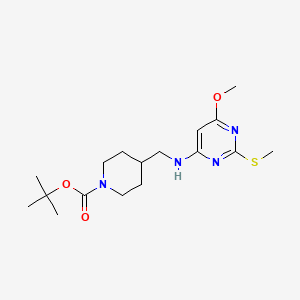
tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N4O3S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (hereafter referred to as "the compound") is a synthetic organic molecule with a complex structure that includes a piperidine ring and a pyrimidine derivative. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C17H28N4O3S
- Molecular Weight : Approximately 354.47 g/mol
- Structural Features : The compound features a tert-butyl group, a piperidine ring, and a methoxy-substituted pyrimidine, which contribute to its unique biological activities.
Antiinflammatory Properties
Recent studies have indicated that compounds structurally similar to the compound exhibit significant anti-inflammatory activities. For example, pyrimidine derivatives have shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The IC50 values for related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects similar to indomethacin, with effective doses (ED50) ranging from 8.23 to 11.60 μM .
The exact mechanism through which the compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperidine moiety may enhance its ability to interact with biological targets such as enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds suggests that modifications on the pyrimidine and piperidine rings can significantly alter their biological potency. For instance, variations in substituents on the pyrimidine ring have been shown to affect COX inhibition efficiency .
Study 1: In Vitro Evaluation of COX Inhibition
A study evaluated several pyrimidine derivatives for their ability to inhibit COX enzymes. The compound showed promising results with an IC50 value comparable to standard treatments, indicating its potential as an anti-inflammatory agent.
Study 2: In Vivo Anti-inflammatory Activity
In another study, the anti-inflammatory effects of various pyrimidine derivatives were assessed using animal models. The results indicated that compounds similar to the target compound could reduce edema significantly.
Propiedades
IUPAC Name |
tert-butyl 4-[[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)21-8-6-12(7-9-21)11-18-13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOZQFJBNLVMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














